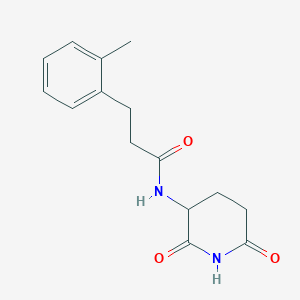
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide, also known as DOP or DOPA, is a synthetic compound that has shown promising results in scientific research. It is a member of the piperidine family of compounds and has been studied for its potential therapeutic applications.
Mécanisme D'action
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide works by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), which is a protein that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to have a protective effect on neurons, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
Orientations Futures
There are a number of future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide. One area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of cancer. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of neurodegenerative diseases. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a protective effect on neurons, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of the compound.
Méthodes De Synthèse
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with 2-methylphenylpropanoyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-5-11(10)6-8-13(18)16-12-7-9-14(19)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLODMDXOSUWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

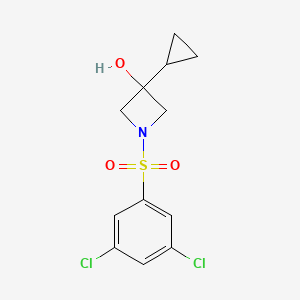
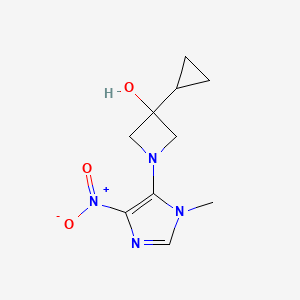
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
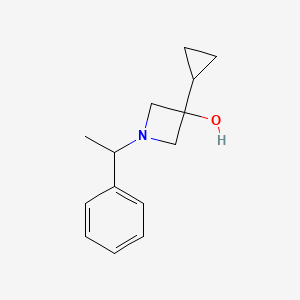

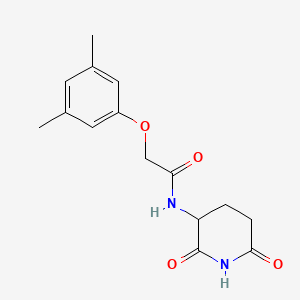

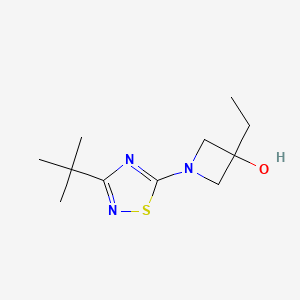


![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)